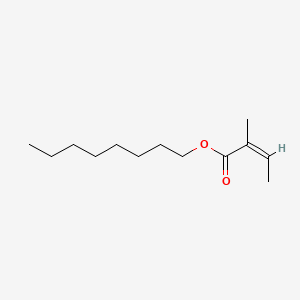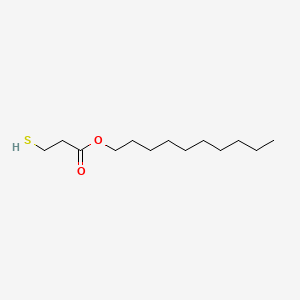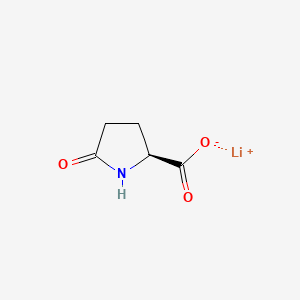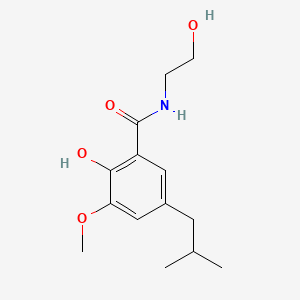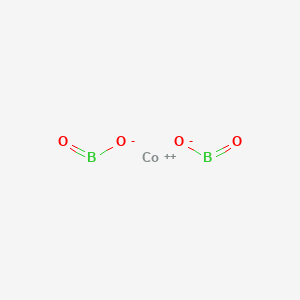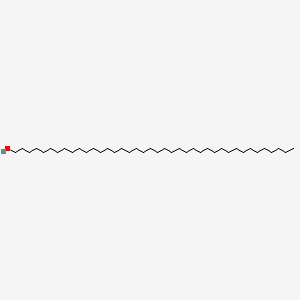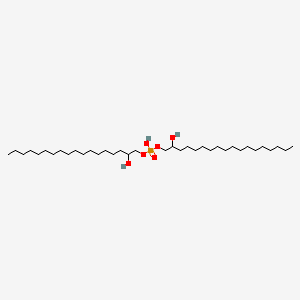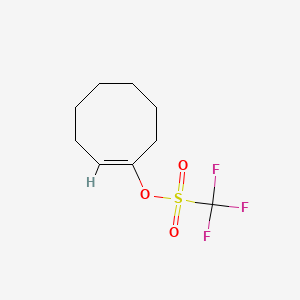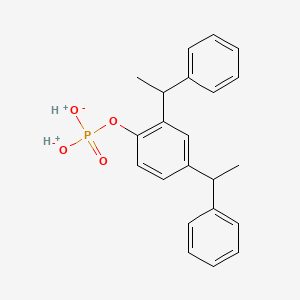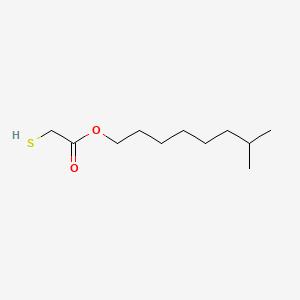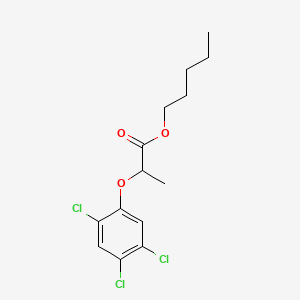
Pentyl 2-(2,4,5-trichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C14H17Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a pentyl ester group attached to a 2-(2,4,5-trichlorophenoxy)propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-(2,4,5-trichlorophenoxy)propionic acid+pentanolH2SO4Pentyl 2-(2,4,5-trichlorophenoxy)propionate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(2,4,5-trichlorophenoxy)propionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2-(2,4,5-trichlorophenoxy)propionic acid and pentanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and pentanol.
Oxidation: Various carboxylic acids or oxidized derivatives.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Pentyl 2-(2,4,5-trichlorophenoxy)propionate has several applications in scientific research, including:
Agriculture: It is used as a herbicide to control broadleaf weeds in various crops.
Chemistry: It serves as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Mechanism of Action
The mechanism of action of Pentyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes and growth patterns.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Uniqueness
Pentyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester structure, which can influence its solubility, stability, and overall effectiveness as a herbicide. The presence of the pentyl group can also affect its interaction with biological targets and its environmental persistence.
Properties
CAS No. |
84162-64-1 |
|---|---|
Molecular Formula |
C14H17Cl3O3 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
pentyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C14H17Cl3O3/c1-3-4-5-6-19-14(18)9(2)20-13-8-11(16)10(15)7-12(13)17/h7-9H,3-6H2,1-2H3 |
InChI Key |
SZBKTVIRGPPGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


